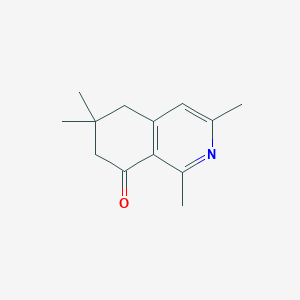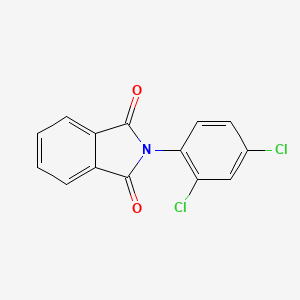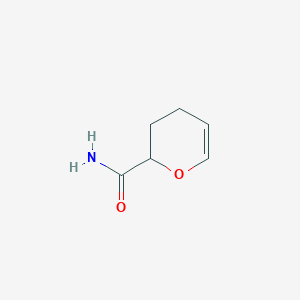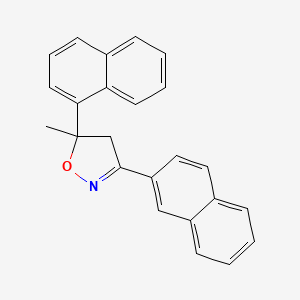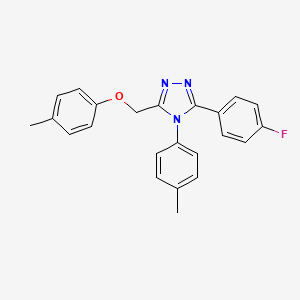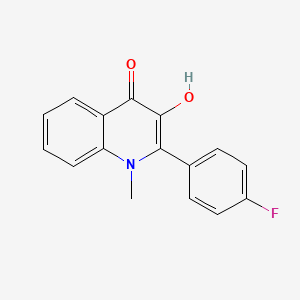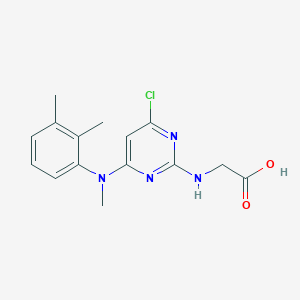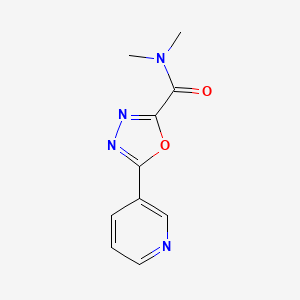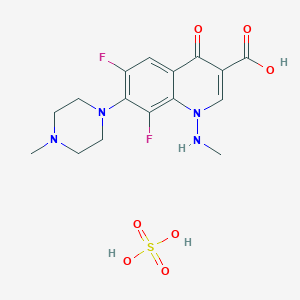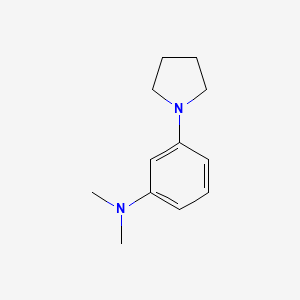
Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE is a chemical compound with the molecular formula C12H18N2. It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, with two methyl groups attached to the nitrogen atom of the aniline. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE typically involves the reaction of 3-bromoaniline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aniline moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIMETHYL-2-(PYRROLIDIN-1-YL)ANILINE
- N,N-DIMETHYL-4-(PYRROLIDIN-1-YL)ANILINE
- N,N-DIMETHYL-3-(PIPERIDIN-1-YL)ANILINE
Uniqueness
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE is unique due to the specific positioning of the pyrrolidine ring on the aniline moiety, which influences its chemical reactivity and biological activity. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and may affect its pharmacokinetic properties.
Properties
CAS No. |
677276-43-6 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-13(2)11-6-5-7-12(10-11)14-8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
UDAOTEFGZUWABX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


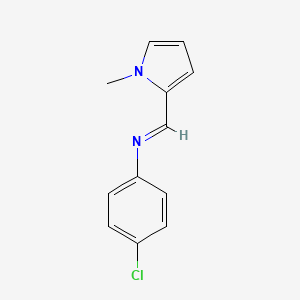
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
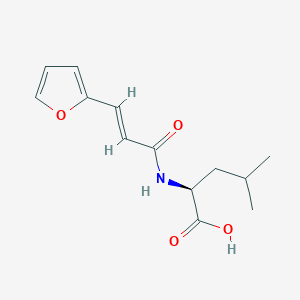
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)

